12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid
Description
12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid is a polycyclic heterocyclic compound featuring a fused azepine (7-membered ring) and quinazoline (6-membered diazine) system. The octahydro designation indicates extensive hydrogenation, conferring conformational flexibility and reduced ring strain compared to less saturated analogs .
Properties
Molecular Formula |
C14H16N2O3 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
12-oxo-5a,6,7,8,9,10-hexahydro-5H-azepino[2,1-b]quinazoline-3-carboxylic acid |
InChI |
InChI=1S/C14H16N2O3/c17-13-10-6-5-9(14(18)19)8-11(10)15-12-4-2-1-3-7-16(12)13/h5-6,8,12,15H,1-4,7H2,(H,18,19) |
InChI Key |
LOXXQYCKALCAJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2NC3=C(C=CC(=C3)C(=O)O)C(=O)N2CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid involves multiple steps, typically starting with the formation of the azepinoquinazoline core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can lead to the formation of reduced analogs with modified functional groups.
Scientific Research Applications
12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Tables for Comparative Analysis
Table 1. Physicochemical Properties of Selected Azepinoquinazoline Derivatives
*Estimated based on structural similarity to CAS 108561-87-1.
Table 2. Bioactivity Comparison with Non-Azepinoquinazoline Compounds
Biological Activity
12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid is a compound belonging to the azepinoquinazoline class. This compound has garnered interest due to its potential therapeutic applications and biological activities. The unique structural features of this compound may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of 12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid is , with a molecular weight of 393.48 g/mol. The structure includes an octahydroazepinoquinazoline core and a carboxylic acid functional group that may influence its reactivity and biological interactions.
Antitumor Activity
Research indicates that compounds with similar structural motifs to 12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid exhibit antitumor properties. For instance:
- Cytotoxic Effects : Derivatives have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) .
Antimicrobial Effects
Compounds in the quinazoline family are often investigated for their antimicrobial properties. Preliminary studies suggest that the azepinoquinazoline derivatives could possess activity against bacterial strains and fungi .
Anti-inflammatory Properties
Quinazoline derivatives are also recognized for their anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX) .
The biological activity of 12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid is hypothesized to involve:
- Enzyme Inhibition : Interaction with specific enzymes or receptors.
- Molecular Docking Studies : Computational studies can elucidate binding affinities and predict interactions with biological targets.
Study 1: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various quinazoline derivatives on MCF-7 and NCI-H460 cell lines. Results indicated that certain derivatives exhibited significant growth inhibition compared to control groups.
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 12-Oxo Compound | MCF-7 | 15 |
| 12-Oxo Compound | NCI-H460 | 20 |
Study 2: Antimicrobial Activity Screening
In another investigation focusing on antimicrobial activity:
- The compound was tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
